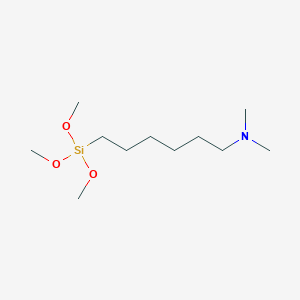

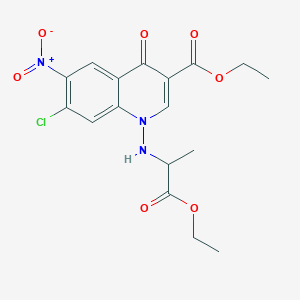

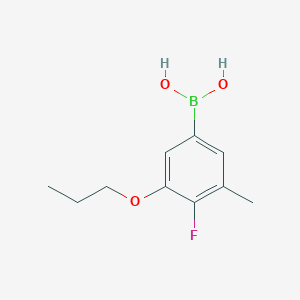

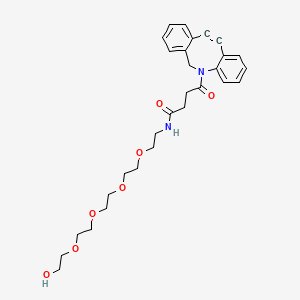

![molecular formula C54H57NO22 B6310412 Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% CAS No. 1858224-03-9](/img/structure/B6310412.png)

Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% is related to N-acetylneuraminic acid (Neu5Ac), a major carbohydrate antigen epitope expressed in various pathological processes . Neu5Ac is a sialic acid, a class of sugar molecules with a parent nine-carbon neuraminic acid, generally present at the ends of carbohydrate chains . It’s involved in a variety of physiological processes in the heart .

Synthesis Analysis

The synthesis of Neu5Ac-related compounds involves the use of neuraminidase, an enzyme that catalyzes the hydrolysis of all linear and branched non-reducing terminal sialic acid residues from glycoproteins and oligosaccharides . A strategy for the synthesis and binding investigation of molecularly imprinted polymers (MIPs) toward α2,3 and α2,6 conformations of Neu5Ac-Gal antigens has been reported .Molecular Structure Analysis

Neu5Ac and its α2,3/α2,6-glycosidic linkages with galactose (Neu5Ac-Gal) are major carbohydrate antigen epitopes . The exact O-acetylation patterns as well as glycosidic linkage types of sialosides can be elucidated using a drift tube ion mobility-mass spectrometry approach .Chemical Reactions Analysis

In cardiac tissues from patients with heart failure, neuraminidase expression was upregulated, accompanied by desialylation . This suggests that Neu5Ac-related compounds may undergo chemical reactions involving neuraminidase.Wissenschaftliche Forschungsanwendungen

Molecularly Imprinted Polymers (MIPs)

The compound is used in the synthesis and binding investigation of Molecularly Imprinted Polymers (MIPs) towards α2,3 and α2,6 conformations of Neu5Ac-Gal antigens . The Neu5Ac epitope, containing acetyl and polyalcohol moieties, was the major contributor to the sequence recognition for Neu5Ac(α2,6)Gal(β1,4)Glc .

Influenza Research

The compound is used in influenza research. Studies showed that the H5N1 duck viruses bound with the highest affinity to trisaccharide Neu5Acα2-3Galβ1-3GlcNAc . Random sulfation of partially protected Neu5Acα2-3Galβ1-3GlcNAc trisaccharide may afford the mono-sulfated and di-sulfated Neu5Acα2-3Galβ1-3GlcNAc libraries for screening their anti-H5N1 activity .

Cell Interaction Studies

The interaction of HA-expressing HEK-293 T cells with the Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc HA receptor is demonstrated using STD-NMR experiments .

Plasmid Replication

The compound is used in plasmid replication research. A novel type of plasmid, termed T7 ori plasmids that replicate, in an engineered Escherichia coli, with a T7 phage origin as the sole origin of replication .

In Vitro Protein Expression

The compound is used in in vitro protein expression systems. A variant of T7 RNA polymerase promoter that acts to significantly increase the yields of gene expression within in vitro systems .

Oligoribonucleotide Synthesis

The compound is used in oligoribonucleotide synthesis. A method is described to synthesize small RNAs of defined length and sequence using T7 RNA polymerase and templates of synthetic DNA which contain the T7 promoter .

Wirkmechanismus

Target of Action

Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP is a glycosylation product of a complex carbohydrate . It is primarily targeted towards N-acetylneuraminic acid (Neu5Ac) and its α2,3/α2,6-glycosidic linkages with galactose (Neu5Ac-Gal) . These are major carbohydrate antigen epitopes expressed in various pathological processes, such as cancer, influenza, and SARS-CoV-2 .

Mode of Action

The compound interacts with its targets through glycosidic linkages . It has been modified by methylation, click modification, and fluorination

Biochemical Pathways

It is known that neu5ac-gal epitopes play a crucial role in various pathological processes, such as cancer, influenza, and sars-cov-2 . The compound’s interaction with these epitopes could potentially affect the biochemical pathways associated with these diseases.

Result of Action

Given its target of action, it can be inferred that the compound may have potential effects on the pathological processes in which neu5ac-gal epitopes are involved .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H57NO22/c1-30(56)55-43-40(69-32(3)58)27-54(53(64)66-7,76-46(43)44(71-34(5)60)41(70-33(4)59)28-67-31(2)57)77-47-45(74-50(62)36-19-13-9-14-20-36)42(29-68-49(61)35-17-11-8-12-18-35)73-52(72-39-25-23-38(65-6)24-26-39)48(47)75-51(63)37-21-15-10-16-22-37/h8-26,40-48,52H,27-29H2,1-7H3,(H,55,56)/t40-,41+,42+,43+,44+,45-,46+,47-,48-,52-,54-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNICDVYFYXDKKN-SPFNTYQRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)OC)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O[C@H]2[C@H]([C@H](O[C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)OC)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H57NO22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1072.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

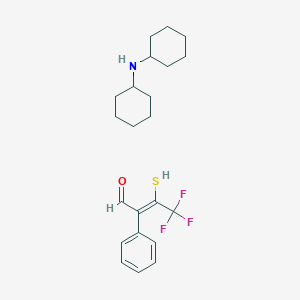

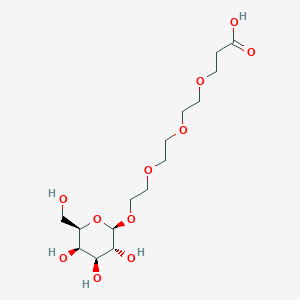

![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)